molecular formula C21H29I2NO B13730314 N-(2-(p-Cymene-3-yloxy)ethyl)-N-(2-iodoethyl)benzylamine hydroiodide CAS No. 16793-71-8

N-(2-(p-Cymene-3-yloxy)ethyl)-N-(2-iodoethyl)benzylamine hydroiodide

Cat. No.: B13730314
CAS No.: 16793-71-8
M. Wt: 565.3 g/mol
InChI Key: QJEUHSJTDILZBD-UHFFFAOYSA-N
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Description

N-(2-(p-Cymene-3-yloxy)ethyl)-N-(2-iodoethyl)benzylamine hydroiodide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(p-Cymene-3-yloxy)ethyl)-N-(2-iodoethyl)benzylamine hydroiodide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of p-Cymene-3-yloxyethyl Intermediate: This step involves the reaction of p-cymene with an appropriate reagent to introduce the ethoxy group.

    Introduction of Iodoethyl Group: The intermediate is then reacted with an iodoethylating agent to introduce the iodoethyl group.

    Formation of Benzylamine Derivative: The final step involves the reaction of the intermediate with benzylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(p-Cymene-3-yloxy)ethyl)-N-(2-iodoethyl)benzylamine hydroiodide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-(p-Cymene-3-yloxy)ethyl)-N-(2-iodoethyl)benzylamine hydroiodide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition, activation, or modulation of these targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(p-Cymene-3-yloxy)ethyl)-N-(2-iodoethyl)benzylamine hydroiodide may include other benzylamine derivatives or compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it distinct from other similar compounds and potentially valuable for specific applications.

Properties

CAS No.

16793-71-8

Molecular Formula

C21H29I2NO

Molecular Weight

565.3 g/mol

IUPAC Name

benzyl-(2-iodoethyl)-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;iodide

InChI

InChI=1S/C21H28INO.HI/c1-17(2)20-10-9-18(3)15-21(20)24-14-13-23(12-11-22)16-19-7-5-4-6-8-19;/h4-10,15,17H,11-14,16H2,1-3H3;1H

InChI Key

QJEUHSJTDILZBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC[NH+](CCI)CC2=CC=CC=C2.[I-]

Origin of Product

United States

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